molecular formula C10H10BrN3O B1467411 {1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247756-51-9

{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467411
CAS No.: 1247756-51-9
M. Wt: 268.11 g/mol
InChI Key: IFPYJWMAQVYZTG-UHFFFAOYSA-N
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Description

The compound “{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also includes a bromophenyl group and a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The 1,2,3-triazole ring, bromophenyl group, and methanol group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo further electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Based on its structure, we can infer that “this compound” is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Crystallographic Studies

  • The research on compounds like "{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol" often focuses on their synthesis and crystal structure analysis. For example, the synthesis and crystallographic studies of related compounds, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, have been documented. These studies provide insights into the molecular conformation and packing, which is crucial for understanding their chemical properties and potential applications (Heng-Shan Dong & Guoyong Huo, 2009).

Potential Biological Activities

  • Similar triazole derivatives have been explored for their biological activities. For instance, certain triazole analogues of piperazine exhibited significant antibacterial activity against human pathogenic bacteria, suggesting potential applications in developing new antibacterial agents (A. Nagaraj et al., 2018). Additionally, 1,2,3-triazole tethered β-carboline derivatives have shown cytotoxic and antibacterial activities, indicating their potential in medicinal chemistry (P. Salehi et al., 2016).

Catalytic Applications

  • The structure "this compound" bears similarity to compounds used as catalysts in chemical reactions. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently (Salih Ozcubukcu et al., 2009). This highlights the potential of similar triazole-based compounds in catalysis.

Corrosion Inhibition

  • Triazole derivatives have been investigated for their role in corrosion inhibition. For instance, (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol and its analogs showed effectiveness as corrosion inhibitors for mild steel in acidic mediums, pointing towards their industrial applications in protecting metals (Qisheng Ma et al., 2017).

Computational Chemistry Studies

  • Computational chemistry studies, such as density functional theory (DFT) and molecular orbital analysis, have been conducted on similar compounds. These studies help in understanding the electronic structure, which is vital for predicting reactivity and designing new compounds with desired properties (Tsang-Hsiu Wang et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research could involve improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could involve finding new reactions it can participate in or improving its synthesis .

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPYJWMAQVYZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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